4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound . It is part of a collection of rare and unique chemicals . The linear formula of this compound is C14H9F3N2O3 .
Synthesis Analysis
The specific synthesis pathway for this compound may vary depending on the specific chemical program. It can generally be synthesized through the reaction of benzoyl chloride and para-trifluoromethylphenylamine .Molecular Structure Analysis
The molecular formula of this compound is C14H9F3N2O3 . Its average mass is 310.228 Da and its monoisotopic mass is 310.056519 Da .Physical and Chemical Properties Analysis
This compound is a yellow solid . It is insoluble in water but more soluble in organic solvents .Safety and Hazards
While specific safety and hazard information for 4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is not detailed in the available resources, it’s important to handle it with care, as with all chemicals. It should be stored properly to avoid contact with oxygen, moisture, and other incompatible substances .
Properties
IUPAC Name |
4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)11-3-1-2-4-12(11)18-13(20)9-5-7-10(8-6-9)19(21)22/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHQVOUOJFCYIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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